
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPEP, and it belongs to the class of oxazole derivatives. MPEP has shown promising results in the treatment of certain neurological disorders, and it has also been used as a research tool to study the function of certain receptors in the brain.
作用机制
MPEP acts as a competitive antagonist of mGluR5, which means that it binds to the receptor site and prevents the binding of the natural ligand glutamate. This leads to a reduction in the activity of mGluR5 and a decrease in the downstream signaling pathways that are activated by this receptor. By modulating the activity of mGluR5, MPEP can influence the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in various neurological functions.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, including dopamine, which is involved in reward processing and motor control. MPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. Additionally, MPEP has been shown to reduce the severity of certain behavioral symptoms in animal models of Parkinson's disease.
实验室实验的优点和局限性
MPEP has several advantages for use in laboratory experiments. It has a high degree of selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. Additionally, MPEP has a relatively low toxicity profile, which makes it suitable for use in animal models and potentially in humans. However, one limitation of MPEP is that it has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on MPEP. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in the treatment of neurological disorders. Additionally, there is interest in exploring the potential applications of MPEP in other areas of medicine, such as cancer treatment and pain management. Finally, further research is needed to fully understand the mechanisms of action of MPEP and its effects on various neural circuits and neurotransmitter systems.
合成方法
The synthesis of MPEP involves a multi-step process that begins with the reaction of 4-piperidone with propenoyl chloride to form 1-prop-2-enoylpiperidin-4-ol. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to produce MPEP. The overall yield of this process is around 50%, and the purity of the final product is typically over 95%.
科学研究应用
MPEP has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, MPEP can modulate the release of neurotransmitters and improve the function of certain neural circuits.
属性
IUPAC Name |
5-methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-12(17)16-6-4-10(5-7-16)14-13(18)11-8-9(2)19-15-11/h3,8,10H,1,4-7H2,2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRCGJSSXRIXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

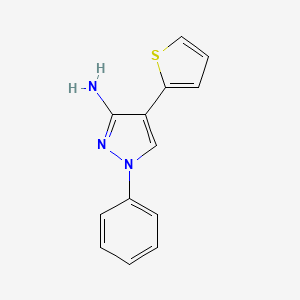


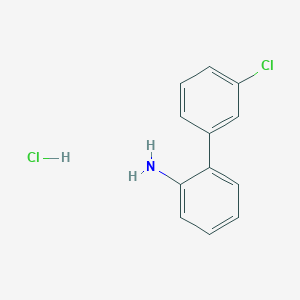

![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)
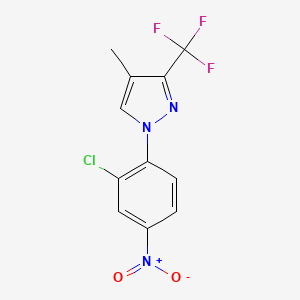
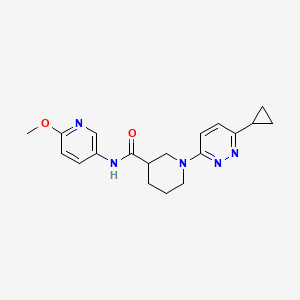
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
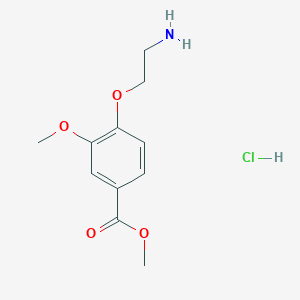
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)